Lipophilicity Modulation: Calculated LogP of 3.49 Differentiates the Tetrahydro Scaffold from Fully Aromatic 2-Phenylindolizine (LogP ≈ 4.29)
The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 3.49, placing it approximately 0.8–0.9 LogP units below the fully aromatic comparator 2-phenylindolizine (CAS 25379-20-8; experimental LogP ≈ 4.29, ACD/LogP from ChemSpider) and approximately 0.14 LogP units above the unsubstituted 5,6,7,8-tetrahydroindolizine (CAS 13618-88-7; ACD/LogP 3.35) . This intermediate lipophilicity is a direct consequence of saturation of the six-membered ring: the target compound retains the hydrophobic contribution of the 2-phenyl group while reducing overall aromatic planarity, yielding a LogP value that predicts improved aqueous solubility relative to the fully aromatic analog while maintaining sufficient membrane permeability for oral bioavailability consideration [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 3.49 (ChemSrc); sp³ carbon fraction = 0.29 |
| Comparator Or Baseline | 2-Phenylindolizine (CAS 25379-20-8): Experimental LogP ≈ 4.29 (ChemSpider ACD/LogP), sp³ fraction = 0.0; 5,6,7,8-Tetrahydroindolizine (CAS 13618-88-7): ACD/LogP = 3.35, sp³ fraction = 0.50 |
| Quantified Difference | ΔLogP = –0.80 to –0.94 relative to 2-phenylindolizine; ΔLogP = +0.14 relative to unsubstituted tetrahydroindolizine |
| Conditions | Calculated LogP (fragmentation method, ChemSrc) vs. experimental/ACD LogP (ChemSpider) for comparators; all values at 25 °C for the neutral species |
Why This Matters
A LogP difference of ~0.8 units translates to a roughly 6-fold difference in octanol-water partitioning, which significantly impacts formulation strategy, membrane permeability prediction, and pharmacokinetic optimization in CNS drug discovery programs.
- [1] Lins CL, Block JH, Doerge RF. Determination of octanol-water equivalent partition coefficients of indolizine and substituted 2-phenylindolizines by reversed-phase high-pressure liquid chromatography and fragmentation values. J Pharm Sci. 1982;71(6):614-617. PMID: 7097520. View Source
